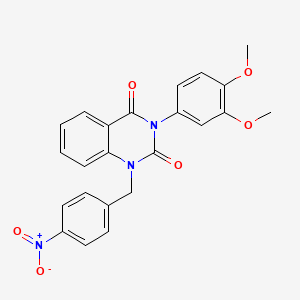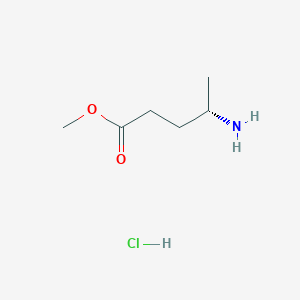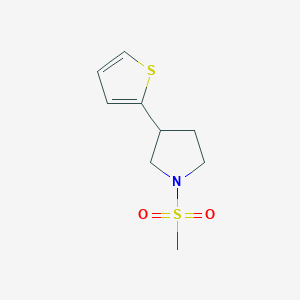
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has a unique molecular structure that makes it a promising candidate for various research purposes.
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has been investigated as a potential sensitizer for DSSCs. Researchers have introduced it as a π-bridge into diethylamino coumarin, leading to novel coumarin sensitizers. These sensitizers were synthesized with cyanoacrylic acid or rhodanine acetic acid as electron acceptors. The light-harvesting capabilities and photovoltaic performance of these compounds were compared with those of a similar sensitizer bearing a phenylthiophene bridge. The replacement of benzene in the π-bridge with a thiazole ring (2-(thiophen-2-yl)thiazole) contributed to improved light-harvesting capability and superior short-circuit current density (JSC). Specifically, the 7-diethylamino coumarin dye with a 2-(thiophen-2-yl)thiazole bridge and cyanoacrylic acid acceptor exhibited the most efficient photoelectric conversion efficiency, reaching a maximum value of 4.78% under simulated AM 1.5 G irradiation .
Fluorescent Probes and Imaging Agents
The thiophene and pyrrolidine moieties are known for their fluorescence properties. Researchers might investigate 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine as a fluorescent probe for biological imaging. Its potential applications include cellular imaging, tracking specific biomolecules, or studying cellular processes.
These are just a few potential applications, and further research is needed to fully explore the versatility of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine in various scientific fields. If you need more information or have additional questions, feel free to ask!
Propiedades
IUPAC Name |
1-methylsulfonyl-3-thiophen-2-ylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQGSEGILBVKMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4,5-dimethyl-2-(2-((4-oxo-3-phenyl-5-(p-tolyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2416918.png)
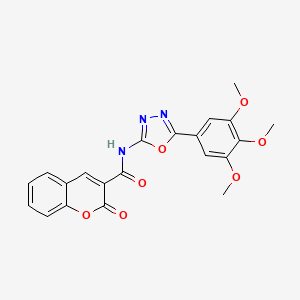
![2-(2-fluorophenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2416920.png)

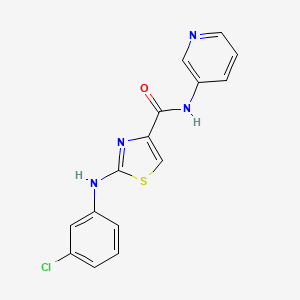
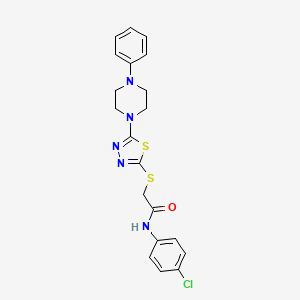

![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
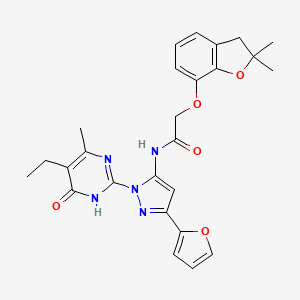
![N-[5-(Difluoromethyl)-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2416929.png)
